L-Histidine, methyl ester

Description

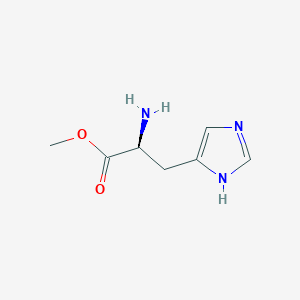

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-12-7(11)6(8)2-5-3-9-4-10-5/h3-4,6H,2,8H2,1H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXRMEWOQUXOLDH-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CN=CN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CN=CN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90933797 | |

| Record name | L-Histidine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90933797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1499-46-3, 7389-87-9 | |

| Record name | L-Histidine, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1499-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Histidine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001499463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Histidine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90933797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl L-histidinate dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.158 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl L-histidinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HISTIDINE METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9IHZ1723UE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthetic Modulator: A Technical Guide to the Biological Role and Applications of L-Histidine, Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Histidine, methyl ester (HME), a synthetic derivative of the essential amino acid L-histidine, is not an endogenous metabolite within established metabolic pathways. Instead, its significance in biological research stems from its potent and specific role as an irreversible inhibitor of histidine decarboxylase (HDC), the rate-limiting enzyme in histamine (B1213489) biosynthesis. This technical guide provides an in-depth analysis of the biochemical function, experimental applications, and physicochemical properties of this compound. It serves as a comprehensive resource for researchers leveraging this compound to investigate histamine-mediated signaling, allergic and inflammatory responses, and for professionals in drug development targeting the histaminergic system.

Introduction: Beyond Endogenous Metabolism

While L-histidine is a crucial proteinogenic amino acid and a precursor for several biologically active compounds, including histamine and carnosine, its methyl ester derivative, this compound (HME), does not occur naturally in cellular metabolism.[1] HME is a synthetic compound valued for its ability to act as a powerful tool in biochemical and pharmacological research. Its primary and most well-documented biological role is the time-dependent, irreversible inhibition of histidine decarboxylase (HDC), the enzyme responsible for converting L-histidine to histamine.[1][2] This property makes HME an invaluable molecule for dissecting the physiological and pathological roles of histamine.

The compound is most commonly utilized in its dihydrochloride (B599025) salt form (this compound dihydrochloride) to improve its stability and solubility in aqueous solutions for experimental use.[1]

Physicochemical and Quantitative Data

The accurate application of this compound in experimental settings requires a clear understanding of its physical, chemical, and biochemical properties. The following tables summarize key quantitative data for both the free ester and its commonly used dihydrochloride salt.

Table 1: Physicochemical Properties

| Property | This compound | This compound dihydrochloride |

| Molecular Formula | C₇H₁₁N₃O₂[1] | C₇H₁₁N₃O₂ · 2HCl |

| Molecular Weight | 169.18 g/mol [1] | 242.10 g/mol [3] |

| CAS Number | 1499-46-3[2] | 7389-87-9[2] |

| Appearance | - | White powder |

| Melting Point | - | ~207 °C (decomposes) |

| Optical Activity | - | [α]20/D +9.0° (c = 2 in H₂O) |

| Solubility | - | Readily soluble in water, DMSO, and methanol[1] |

Table 2: Enzyme Inhibition Kinetics

The inhibitory activity of this compound has been characterized primarily for the pyruvoyl-dependent histidine decarboxylase from Lactobacillus 30a. The inhibition is a time-dependent, two-step process involving the formation of a tight, essentially irreversible complex.[4][5]

| Enzyme | Organism | Inhibition Type | Kᵢ (Inhibition Constant) | k_off (Dissociation Rate) |

| Histidine Decarboxylase | Lactobacillus 30a | Time-dependent, Irreversible | 80 nM[5] | 2.5 x 10⁻⁴ min⁻¹[5] |

Mechanism of Action: Inhibition of Histidine Decarboxylase

This compound functions as a potent inhibitor of histidine decarboxylase. The mechanism involves the formation of a stable Schiff base with the enzyme's pyruvoyl group at the active site. Unlike the natural substrate, L-histidine, which undergoes decarboxylation, the methyl ester group on HME prevents the catalytic reaction from proceeding to completion. It is proposed that the natural substrate's carboxylate group encounters an unfavorable hydrophobic region in the active site, which facilitates its removal (decarboxylation). The methyl ester of HME does not face this unfavorable interaction, leading to tight binding and effective inactivation of the enzyme.[4]

The conversion of L-histidine to histamine is the sole pathway for endogenous histamine production. By irreversibly inhibiting HDC, HME effectively blocks this pathway, making it a powerful tool to study the downstream effects of histamine depletion.

Caption: this compound (HME) blocks histamine synthesis by irreversibly inhibiting Histidine Decarboxylase (HDC).

Experimental Protocols and Applications

This compound is primarily used as a selective inhibitor in a variety of experimental contexts to probe the roles of histamine.

General Protocol for In Vitro HDC Inhibition Assay

This protocol outlines the principles for assessing the inhibitory effect of HME on HDC activity. Specific concentrations and incubation times may require optimization based on the enzyme source and assay conditions.

-

Enzyme Preparation : Purified or partially purified histidine decarboxylase is prepared in a suitable buffer (e.g., phosphate (B84403) or citrate (B86180) buffer at an optimal pH for the enzyme, typically acidic).

-

Inhibitor Preparation : A stock solution of this compound dihydrochloride is prepared in the same assay buffer. Serial dilutions are made to obtain a range of inhibitor concentrations.

-

Inhibition Reaction : The enzyme is pre-incubated with varying concentrations of HME for a defined period (e.g., 15-60 minutes) at a controlled temperature (e.g., 37°C) to allow for time-dependent inhibition. A control sample with no inhibitor is run in parallel.

-

Substrate Addition : The enzymatic reaction is initiated by adding a saturating concentration of the substrate, L-histidine.

-

Quantification of Product : The reaction is allowed to proceed for a fixed time and then stopped (e.g., by boiling or acid addition). The amount of histamine produced is quantified using methods such as HPLC, ELISA, or a coupled enzymatic assay that generates a colorimetric or fluorescent signal.[6]

-

Data Analysis : The rate of histamine formation is plotted against the inhibitor concentration to determine the IC₅₀ value. For time-dependent inhibitors, kinetic parameters like Kᵢ and k_off can be determined through more complex experimental designs and data analysis.[4]

Applications in Cellular and In Vivo Studies

In cell culture or animal models, HME can be used to deplete endogenous histamine levels, allowing researchers to investigate the role of histamine in various processes:

-

Allergic and Inflammatory Responses : Studying the effects of histamine depletion on mast cell degranulation, cytokine release, and inflammatory cell recruitment.

-

Neurotransmission : Investigating the function of histamine as a neurotransmitter in the central nervous system.

-

Gastric Acid Secretion : Examining the impact of histamine blockade on stomach acid production.

Caption: Experimental workflow for using HME to elucidate the biological functions of histamine.

Application in Peptide Synthesis

This compound can also serve as a starting material or intermediate in the chemical synthesis of peptides. The methyl ester group protects the C-terminal carboxylic acid of histidine, allowing its N-terminal α-amino group to be coupled with another amino acid. This is a common strategy in solution-phase peptide synthesis.

L-Histidine Metabolic Context

To fully appreciate the utility of HME as a research tool, it is essential to understand the primary metabolic pathways of its parent molecule, L-histidine. Histidine is catabolized primarily in the liver and skin via the enzyme histidase, which deaminates it to urocanic acid. This pathway ultimately leads to the formation of glutamate, which can enter the citric acid cycle.[7][8][9] A separate, crucial pathway involves the decarboxylation of histidine to histamine, a reaction catalyzed by HDC.[7][9] It is this latter pathway that is the specific target of HME.

Caption: Major metabolic fates of L-histidine and the specific inhibitory action of HME on the histamine synthesis pathway.

Conclusion

This compound is a synthetic compound that holds no direct role in endogenous metabolic pathways. Its value to the scientific community is firmly established as a potent and irreversible inhibitor of histidine decarboxylase. This characteristic makes it an indispensable research tool for investigating the myriad biological processes modulated by histamine. By providing a means to selectively deplete histamine, HME enables detailed studies in immunology, neurobiology, and pharmacology. A thorough understanding of its mechanism of action, kinetics, and proper experimental application, as outlined in this guide, is critical for researchers and drug developers aiming to unravel and manipulate the complexities of the histaminergic system.

References

- 1. Histidine methyl ester (1499-46-3) for sale [vulcanchem.com]

- 2. Histidine methyl ester - Wikipedia [en.wikipedia.org]

- 3. Methyl L-histidinate dihydrochloride | C7H13Cl2N3O2 | CID 2723645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Reaction of Lactobacillus histidine decarboxylase with L-histidine methyl ester. | Semantic Scholar [semanticscholar.org]

- 5. Reaction of Lactobacillus histidine decarboxylase with L-histidine methyl ester. | Sigma-Aldrich [sigmaaldrich.com]

- 6. cellbiolabs.com [cellbiolabs.com]

- 7. Histidine Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Histidine metabolism | PPTX [slideshare.net]

- 9. Histidine Metabolism Overview - Creative Proteomics [creative-proteomics.com]

L-Histidine Methyl Ester: A Potent Irreversible Inhibitor of Histidine Decarboxylase

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Histamine (B1213489), a crucial biogenic amine, plays a pivotal role in a myriad of physiological and pathological processes, including allergic reactions, inflammation, gastric acid secretion, and neurotransmission. The synthesis of histamine from its precursor, L-histidine, is catalyzed by a single enzyme: L-histidine decarboxylase (HDC). Given its central role in histamine production, HDC presents a compelling target for therapeutic intervention in a variety of disorders characterized by excessive histamine levels. L-Histidine methyl ester (HME) has been identified as a potent, time-dependent, and essentially irreversible inhibitor of HDC. This technical guide provides a comprehensive overview of HME as an HDC inhibitor, detailing its mechanism of action, quantitative inhibition parameters, and the experimental protocols required for its characterization.

Mechanism of Action

L-Histidine methyl ester acts as a powerful inhibitor of histidine decarboxylase, primarily studied in Lactobacillus, by a multi-step mechanism. The inhibition is a time-dependent process, initiating with the formation of a reversible, non-covalent enzyme-inhibitor complex. This is followed by a slower, virtually irreversible step that leads to the inactivation of the enzyme.

The core of this inhibitory action lies in the formation of a Schiff base between HME and the pyruvoyl group at the active site of the bacterial HDC. In mammalian HDC, which is a pyridoxal-5'-phosphate (PLP)-dependent enzyme, HME also interacts with the PLP cofactor in the active site, forming an external aldimine that blocks the enzyme's catalytic activity. A key interaction for the inactivation of Lactobacillus HDC involves an essential sulfhydryl (-SH) group within the active site. While HME is a known inhibitor of mammalian HDC, it is not specific and also inhibits the bacterial enzyme.

Quantitative Inhibition Data

| Parameter | Value | Enzyme Source | Conditions | Citation |

| Ki | 80 nM | Lactobacillus 30a | pH 4.8, 25°C | [1][2][3] |

| koff | 2.5 x 10-4 min-1 | Lactobacillus 30a | pH 4.8, 25°C | [1][2][3] |

| kinact | 1.2 mM | Lactobacillus 30a | pH 4.8, 25°C | [4] |

| Apparent first-order rate constant | 0.346 min-1 | Lactobacillus 30a | pH 4.8, 25°C | [4] |

Experimental Protocols

A thorough characterization of an irreversible inhibitor like L-Histidine methyl ester requires a series of well-defined experiments. Below are detailed methodologies for key assays.

Histidine Decarboxylase Activity Assay

A continuous spectrophotometric or fluorometric assay is essential for kinetic studies.

Principle: The enzymatic activity of HDC is determined by measuring the rate of histamine production. This can be achieved through various detection methods, including HPLC-based quantification of histamine or coupled enzymatic assays that produce a fluorescent or colorimetric signal. A fluorescence polarization assay offers a high-throughput compatible method.

Materials:

-

Purified or recombinant histidine decarboxylase

-

L-Histidine (substrate)

-

L-Histidine methyl ester (inhibitor)

-

Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4, containing pyridoxal-5'-phosphate for mammalian HDC)

-

Detection Reagents (e.g., O-phthalaldehyde for fluorometric detection of histamine, or components for a coupled enzyme assay)

-

96- or 384-well microplates

-

Plate reader (spectrophotometer or fluorometer)

Procedure:

-

Prepare a stock solution of L-Histidine methyl ester in a suitable solvent (e.g., water or DMSO).

-

In a microplate well, add the assay buffer and varying concentrations of L-Histidine methyl ester.

-

Initiate the reaction by adding a pre-determined concentration of L-Histidine.

-

Immediately after substrate addition, add the histidine decarboxylase enzyme to start the reaction.

-

Monitor the increase in absorbance or fluorescence over time at a specific wavelength. The rate of this change is proportional to the enzyme activity.

-

For control experiments, perform the assay in the absence of the inhibitor.

Determination of IC50 and Time-Dependency (IC50 Shift Assay)

Principle: To assess the time-dependent nature of inhibition, IC50 values are determined with and without a pre-incubation period of the enzyme with the inhibitor. A significant decrease in the IC50 value after pre-incubation is indicative of time-dependent inhibition.

Procedure:

-

Without Pre-incubation:

-

In microplate wells, add assay buffer, varying concentrations of L-Histidine methyl ester, and L-Histidine.

-

Initiate the reaction by adding the HDC enzyme.

-

Measure the initial reaction rates.

-

Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

-

With Pre-incubation:

-

In microplate wells, pre-incubate the HDC enzyme with varying concentrations of L-Histidine methyl ester in the assay buffer for a defined period (e.g., 30 minutes).

-

Initiate the enzymatic reaction by adding L-Histidine.

-

Measure the initial reaction rates.

-

Calculate the IC50 value as described above.

-

-

Analysis: A significant leftward shift in the IC50 curve and a lower IC50 value in the pre-incubation experiment confirm time-dependent inhibition.

Determination of kinact and KI

Principle: The kinetic parameters of irreversible inhibition, the inactivation rate constant (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI), can be determined by measuring the rate of enzyme inactivation at different inhibitor concentrations.

Procedure:

-

Pre-incubate the HDC enzyme with various concentrations of L-Histidine methyl ester.

-

At different time points during the pre-incubation, take aliquots of the enzyme-inhibitor mixture and dilute them into an assay mixture containing a saturating concentration of L-Histidine to measure the remaining enzyme activity.

-

For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the observed rate of inactivation (kobs).

-

Plot the kobs values against the inhibitor concentrations. Fit the data to the following equation to determine kinact and KI: kobs = kinact * [I] / (KI + [I])

Determination of the Dissociation Constant (koff) via Jump Dilution

Principle: The jump dilution method is used to measure the dissociation rate of a tight-binding or irreversible inhibitor from the enzyme. The pre-formed enzyme-inhibitor complex is rapidly diluted, and the recovery of enzyme activity is monitored as the inhibitor dissociates.

Procedure:

-

Incubate a concentrated solution of the HDC enzyme with a saturating concentration of L-Histidine methyl ester (typically 10-fold above the IC50 from the pre-incubation assay) to form the enzyme-inhibitor complex.

-

Rapidly dilute this mixture (e.g., 100-fold) into a reaction mixture containing a saturating concentration of L-Histidine and the necessary detection reagents. This dilution reduces the concentration of the free inhibitor to a negligible level.

-

Immediately and continuously monitor the enzyme activity over time. The rate of recovery of enzyme activity reflects the dissociation of the inhibitor.

-

The data is fitted to a first-order equation to determine the dissociation rate constant (koff).

Visualizations

Histamine Signaling Pathway

Caption: Overview of histamine synthesis, its inhibition by L-Histidine methyl ester, and subsequent signaling through its receptors.

Experimental Workflow for Irreversible Inhibitor Characterization

Caption: A stepwise workflow for the kinetic characterization of irreversible enzyme inhibitors.

Mechanism of L-Histidine Methyl Ester Inhibition

Caption: Two-step mechanism of irreversible inhibition of HDC by L-Histidine methyl ester (HME).

Conclusion

L-Histidine methyl ester serves as a valuable tool for the study of histidine decarboxylase. Its time-dependent and essentially irreversible mode of action provides a robust means to probe the enzyme's active site and function. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals aiming to characterize HME or discover novel HDC inhibitors. Further investigation into the specific kinetic parameters of HME against mammalian HDC is warranted to fully elucidate its potential as a pharmacological agent.

References

Synthesis and Purification of L-Histidine Methyl Ester Dihydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of L-Histidine methyl ester dihydrochloride (B599025), a crucial intermediate in pharmaceutical and biochemical research. This document details established synthetic methodologies, purification protocols, and presents key quantitative data to aid researchers in the efficient and pure production of this compound.

Introduction

L-Histidine methyl ester dihydrochloride is a derivative of the amino acid L-Histidine, where the carboxylic acid group has been esterified to a methyl ester and the molecule is stabilized as a dihydrochloride salt. This modification enhances its solubility in organic solvents and makes it a versatile building block in peptide synthesis and the development of pharmaceutical agents. The purity of L-Histidine methyl ester dihydrochloride is paramount, as impurities can lead to undesirable side reactions and compromise the quality of the final product.[1][2] This guide focuses on two primary, effective methods for its synthesis: the thionyl chloride and trimethylchlorosilane (TMSCl) methods.

Synthesis Methodologies

The esterification of L-Histidine is typically achieved via Fischer esterification, utilizing an excess of methanol (B129727) as both the solvent and reactant in the presence of a strong acid catalyst.[3][4][5] The two most common and effective catalysts for this transformation are thionyl chloride (SOCl₂) and trimethylchlorosilane (TMSCl).

Thionyl Chloride Method

This is a widely used and high-yielding method for the synthesis of amino acid esters.[6] Thionyl chloride reacts with methanol to generate hydrochloric acid in situ, which then catalyzes the esterification.

Trimethylchlorosilane (TMSCl) Method

An alternative and often more convenient method involves the use of trimethylchlorosilane. This method is considered milder and can be performed at room temperature, offering a safer and more environmentally friendly option compared to the thionyl chloride method.[7]

Comparison of Synthesis Methods

The choice of synthetic route can impact yield, reaction conditions, and safety considerations. The following table summarizes the key quantitative data for the two primary methods.

| Parameter | Thionyl Chloride Method | Trimethylchlorosilane (TMSCl) Method | Reference |

| Yield | ~92% - 99.5% | ~93% - 95% | [3][8] |

| Reaction Temperature | 0 °C to reflux | Room Temperature | [3][9] |

| Reaction Time | 6 - 48 hours | ~13 - 24 hours | [3][9][10] |

| Key Reagents | L-Histidine, Methanol, Thionyl Chloride | L-Histidine, Methanol, Trimethylchlorosilane | [3][9] |

| Safety Considerations | Thionyl chloride is highly corrosive and toxic. Reaction should be performed in a well-ventilated fume hood. | TMSCl is flammable and corrosive. | [7] |

Experimental Protocols

Synthesis via Thionyl Chloride Method

Materials:

-

L-Histidine

-

Anhydrous Methanol (MeOH)

-

Thionyl Chloride (SOCl₂)

-

Ice bath

Procedure:

-

Suspend L-Histidine (e.g., 2.1 g, 13.5 mmol) in anhydrous methanol (40 mL) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.[3]

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add thionyl chloride (e.g., 1.0 mL, 13.5 mmol) dropwise to the stirred suspension.[3]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Reflux the mixture for 6-16 hours.[3][8] For a more complete reaction, the mixture can be cooled, recharged with an additional equivalent of thionyl chloride, and refluxed for another 6 hours.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., mobile phase MeOH/CH₂Cl₂: 3/7).[8]

-

Upon completion, cool the reaction mixture and remove the solvent in vacuo.[3]

-

The resulting solid is the crude L-Histidine methyl ester dihydrochloride.

Synthesis via Trimethylchlorosilane (TMSCl) Method

Materials:

-

L-Histidine

-

Anhydrous Methanol (MeOH)

-

Trimethylchlorosilane (TMSCl)

Procedure:

-

To a 250 mL three-necked flask equipped with a thermometer and a calcium chloride drying tube, add anhydrous methanol (80-100 mL).[9]

-

Slowly add trimethylchlorosilane (10.8–14.9 mL) dropwise to the methanol at room temperature.[9]

-

After the addition is complete, add L-Histidine (approximately 10 g).[9]

-

Stir the reaction mixture at room temperature for approximately 13 hours.[9]

-

Monitor the reaction by TLC.

-

After the reaction is complete, evaporate the solvent to obtain a faint yellow solid.[9]

Purification of L-Histidine Methyl Ester Dihydrochloride

The purity of the final product is critical for its intended applications.[1] The crude product obtained from the synthesis can be purified by solvent washing and/or recrystallization.

Purification by Solvent Washing

This technique is effective for removing unreacted starting materials and soluble impurities.

Procedure:

-

Wash the crude solid with ethyl acetate (B1210297) (EtOAc), diethyl ether (Et₂O), and n-hexane to remove any yellow-colored impurities.[3]

-

Alternatively, the crude solid can be treated with petroleum ether (50 mL) and diethyl ether (30 mL), followed by filtration and rinsing.[9]

-

Dry the resulting white powder in vacuo.[3]

Purification by Recrystallization

For higher purity, recrystallization can be employed.

Procedure:

-

The crude product can be recrystallized from a mixture of methylene (B1212753) chloride and acetonitrile.[11]

-

Alternatively, after concentration of the methanolic reaction mixture, the separated crystals can be filtered and washed with methanol. Further product can be obtained by diluting the methanolic filtrate with ether.[12]

Characterization Data

The identity and purity of the synthesized L-Histidine methyl ester dihydrochloride should be confirmed by analytical methods.

| Property | Value | Reference |

| Appearance | White to off-white powder/crystals | [4][13] |

| Melting Point | ~200-209 °C (decomposes) | [4][12][13] |

| Optical Rotation | [α]²⁰/D = +8.0° to +11.0° (c=2 in H₂O) | [13][14] |

| Purity (HPLC) | ≥ 98% | [13] |

| ¹H NMR (400 MHz, D₂O) | δ 8.67 (s, 1H), 7.45 (s, 1H), 4.52 (t, J=6.8 Hz, 1H), 3.88 (s, 3H), 3.56-3.40 (m, 2H) | [3] |

Visualized Workflows

Synthesis Workflow

Caption: Comparative workflow of the two primary synthesis methods.

Purification Workflow

Caption: General purification workflow for L-Histidine methyl ester dihydrochloride.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. L -Histidine methyl ester 97 7389-87-9 [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Sciencemadness Discussion Board - Removing HCl from L-histidine methyl ester dihydrochloride - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. Histidine methyl ester | SIELC Technologies [sielc.com]

- 9. HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column | SIELC Technologies [sielc.com]

- 10. CN108997187A - A kind of preparation method of N (Ï)-methyl-L-histidine derivative and its application in synthesis whale carnosine - Google Patents [patents.google.com]

- 11. prepchem.com [prepchem.com]

- 12. chemimpex.com [chemimpex.com]

- 13. researchgate.net [researchgate.net]

- 14. sahinlerkimya.com.tr [sahinlerkimya.com.tr]

Spectroscopic Analysis of L-Histidine Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key spectroscopic data for L-Histidine methyl ester, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The information is presented to support research and development activities where this compound is utilized. All data pertains to L-Histidine methyl ester dihydrochloride (B599025), the common salt form of this compound.

Core Spectroscopic Data

The following sections summarize the essential NMR and Mass Spectrometry data for L-Histidine methyl ester dihydrochloride. This data is crucial for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The data presented below was obtained in Deuterated Dimethyl Sulfoxide (DMSO-d6).

¹H NMR Data Summary

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (ppm) | Assignment |

| 9.149 | Imidazole C-2 H |

| 7.570 | Imidazole C-5 H |

| 4.508 | α-CH |

| 3.737 | Methyl Ester CH₃ |

| 3.362 | β-CH₂ |

| Table 1: ¹H NMR chemical shifts of L-Histidine methyl ester dihydrochloride in DMSO-d6. |

¹³C NMR Data Summary

While extensive searches were conducted, specific experimental ¹³C NMR data for L-Histidine methyl ester dihydrochloride in DMSO-d6 was not available in the referenced databases. For comparative purposes, the known ¹³C NMR chemical shifts for the parent compound, L-Histidine, in D₂O are provided as a reference.[1] Users should anticipate shifts in the carbonyl carbon due to the esterification and overall shifts due to the different solvent and salt form.

| Atom ID | Chemical Shift (ppm) (L-Histidine in D₂O) |

| C=O | 176.64 |

| C-4 | 134.46 |

| C-2 | 138.87 |

| C-5 | 119.60 |

| α-CH | 57.44 |

| β-CH₂ | 30.70 |

| Table 2: Reference ¹³C NMR chemical shifts for L-Histidine in D₂O.[1] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The data below corresponds to the electron ionization (EI) mass spectrum of L-Histidine methyl ester dihydrochloride. The molecular ion of the free base (C₇H₁₁N₃O₂) is 169.18 g/mol .

Mass Spectrum Data Summary

| Mass-to-Charge (m/z) | Relative Intensity (%) |

| 82.0 | 100.0 |

| 36.0 | 28.2 |

| 81.0 | 26.0 |

| 28.0 | 12.5 |

| 83.0 | 12.1 |

| 38.0 | 9.6 |

| 54.0 | 7.6 |

| 88.0 | 7.2 |

| 55.0 | 5.8 |

| 35.0 | 4.3 |

| Table 3: Key signals from the mass spectrum of L-Histidine methyl ester dihydrochloride. |

Experimental Protocols

Detailed methodologies are critical for the replication and validation of spectroscopic data. The following protocols are generalized procedures for the analysis of amino acid esters like L-Histidine methyl ester.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of L-Histidine methyl ester dihydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6). Ensure the sample is fully dissolved.

-

Instrumentation : Utilize a standard NMR spectrometer, for instance, a Bruker DMX-500MHz instrument or equivalent.[1]

-

¹H NMR Acquisition :

-

Acquire a one-dimensional ¹H NMR spectrum at a standard probe temperature (e.g., 298K).

-

Reference the spectrum to the residual solvent peak (e.g., DMSO-d6 at 2.50 ppm).

-

Process the data with appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d6 at 39.52 ppm).

-

A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, as the ¹³C nucleus is less sensitive than ¹H.

-

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction : Introduce a small quantity of the solid sample via a direct insertion probe.

-

Ionization : Utilize a standard electron ionization (EI) source. The electron energy is typically set to 70 eV.

-

Mass Analysis : The generated ions are separated based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Data Acquisition : The detector records the abundance of ions at each m/z value, generating a mass spectrum. The instrument is calibrated using a known standard to ensure mass accuracy.

Visualized Workflow

The logical flow from sample to final data interpretation is a critical process for any analytical procedure. The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like L-Histidine methyl ester.

References

An In-depth Technical Guide to the Mechanism of Action of L-Histidine Methyl Ester on Histidine Decarboxylase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of L-histidine methyl ester (HME) as an inhibitor of histidine decarboxylase (HDC). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the inhibitory kinetics, molecular interactions, and experimental methodologies.

Executive Summary

Histidine decarboxylase (HDC) is the exclusive enzyme responsible for the synthesis of histamine (B1213489), a critical biogenic amine involved in a myriad of physiological and pathological processes, including allergic responses, gastric acid secretion, and neurotransmission.[1] The development of potent and specific HDC inhibitors is a significant area of interest for therapeutic intervention. L-histidine methyl ester (HME), a structural analog of the natural substrate L-histidine, has been identified as a potent, time-dependent, and irreversible inhibitor of HDC.[2][3] This guide delineates the molecular mechanism underpinning this inhibition, presents relevant kinetic data, and provides detailed experimental protocols for its study.

Mechanism of Action of L-Histidine Methyl Ester

The inhibitory action of HME on HDC is a sophisticated process that varies slightly between the pyruvoyl-dependent enzymes found in some bacteria (e.g., Lactobacillus) and the pyridoxal-5'-phosphate (PLP)-dependent enzymes in mammals. However, the core principles of its action are conserved.

Two-Step Irreversible Inhibition

The inhibition of HDC by HME is not a simple competitive process but rather a time-dependent inactivation that proceeds through a two-step mechanism.[2][4][5]

-

Rapid Reversible Binding: Initially, HME rapidly and reversibly binds to the active site of HDC, forming a loose enzyme-inhibitor complex (EI).

-

Irreversible Complex Formation: This is followed by a slower, essentially irreversible conversion to a tightly bound complex (EI*).[2][4][5]

This mechanism is consistent with the observation of time-dependent inactivation of the enzyme in the presence of the inhibitor.

Molecular Interactions in the Active Site

The potency of HME as an inhibitor is attributed to its structural similarity to L-histidine, allowing it to fit snugly into the enzyme's active site. The key to its inhibitory action lies in the replacement of the substrate's carboxyl group with a methyl ester group.

-

Schiff Base Formation: Like the natural substrate, the primary amino group of HME forms a Schiff base with the carbonyl group of the active site cofactor. This is a pyruvoyl residue in the Lactobacillus enzyme and PLP in mammalian HDC.[1][2][4][5]

-

Hydrophobic Pocket Interaction: The catalytic mechanism of HDC is thought to involve a hydrophobic pocket in the active site that accommodates the carboxyl group of L-histidine. The unfavorable interaction between the negatively charged carboxylate and this hydrophobic environment is believed to facilitate the decarboxylation step.[2][4][5]

-

Stabilization of the Inhibitor Complex: With HME, the neutral methyl ester group fits into this hydrophobic pocket without the destabilizing electrostatic repulsion. This lack of an unfavorable interaction leads to a much tighter and more stable binding of HME in the active site, effectively locking the enzyme in an inactive state.[2][4][5] Although the complex is extremely stable, it is not a true covalent bond beyond the Schiff base, as the unchanged HME can be recovered upon denaturation of the enzyme.[2][4][5]

Quantitative Data: Inhibitory Potency

The inhibitory potency of HME has been quantified for both bacterial and mammalian HDC. It is crucial to distinguish between the two, as the kinetic parameters can differ.

| Inhibitor | Enzyme Source | Parameter | Value | Reference |

| L-Histidine Methyl Ester | Lactobacillus | K_i | 80 nM | [2][4][5] |

| L-Histidine Methyl Ester | Lactobacillus | k_off | 2.5 x 10⁻⁴ min⁻¹ | [2][4][5] |

| L-Histidine Methyl Ester | Mammalian (unspecified) | IC₅₀ | 9 µM | [6] |

| α-Fluoromethylhistidine | Mammalian (unspecified) | IC₅₀ | 5 µM | [6] |

| His-Phe Dipeptide | Mammalian (unspecified) | IC₅₀ | 0.05 µM | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of HME's effect on HDC.

Synthesis of L-Histidine Methyl Ester Dihydrochloride (B599025)

This protocol is adapted from a common laboratory procedure for the esterification of amino acids.

Materials:

-

L-histidine

-

Methanol (B129727) (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

Procedure:

-

Suspend L-histidine (e.g., 5 g, 32.2 mmol) in anhydrous methanol (e.g., 100 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension in an ice bath (0 °C).

-

Slowly add thionyl chloride (e.g., 2.8 mL, 38.6 mmol) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for 16-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid can be co-evaporated with methanol several times to remove any residual thionyl chloride.

-

The crude product can be recrystallized from a methanol/diethyl ether mixture to yield L-histidine methyl ester dihydrochloride as a white solid.

Purification of Recombinant Human Histidine Decarboxylase (hHDC)

This protocol describes a general workflow for the purification of a His-tagged hHDC mutant from E. coli.

Materials:

-

E. coli cells expressing His-tagged hHDC

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, 1 mg/mL lysozyme, DNase I)

-

Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA affinity chromatography column

Procedure:

-

Harvest E. coli cells by centrifugation.

-

Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 30 minutes.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at high speed (e.g., >15,000 x g) for 30 minutes at 4 °C.

-

Equilibrate a Ni-NTA column with Wash Buffer.

-

Load the cleared lysate onto the column.

-

Wash the column extensively with Wash Buffer until the absorbance at 280 nm returns to baseline.

-

Elute the bound protein with Elution Buffer.

-

Collect fractions and analyze by SDS-PAGE to assess purity.

-

Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 20 mM HEPES pH 7.0, 100 mM NaCl, 10 µM PLP).

Histidine Decarboxylase Activity Assay

This assay measures the production of histamine from histidine.

Materials:

-

Purified HDC enzyme

-

Assay Buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 6.8)

-

L-histidine (substrate)

-

Pyridoxal-5'-phosphate (PLP) cofactor solution

-

L-Histidine methyl ester (inhibitor) stock solution

-

Stopping solution (e.g., perchloric acid)

-

HPLC system for histamine quantification

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, PLP, and the desired concentration of L-histidine.

-

For inhibition studies, pre-incubate the enzyme with various concentrations of HME for different time points in the Assay Buffer with PLP.

-

Initiate the enzymatic reaction by adding the purified HDC (or the pre-incubated enzyme-inhibitor mixture) to the reaction mixture.

-

Incubate the reaction at 37 °C for a fixed period (e.g., 30-60 minutes).

-

Terminate the reaction by adding the stopping solution.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant for histamine content using a suitable method, such as HPLC with fluorescence detection after derivatization with o-phthalaldehyde (B127526) (OPA).

-

Calculate the enzyme activity based on the amount of histamine produced per unit time per amount of enzyme. For inhibition studies, calculate the percent inhibition at each HME concentration and determine the IC₅₀ value.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Catalytic cycle of PLP-dependent histidine decarboxylase.

Caption: Two-step irreversible inhibition of HDC by HME.

Caption: Workflow for determining the IC₅₀ of HME on HDC.

References

- 1. Histidine decarboxylase - Wikipedia [en.wikipedia.org]

- 2. Reaction of Lactobacillus histidine decarboxylase with L-histidine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histidine methyl ester - Wikipedia [en.wikipedia.org]

- 4. Reaction of Lactobacillus histidine decarboxylase with L-histidine methyl ester. | Sigma-Aldrich [sigmaaldrich.com]

- 5. Reaction of Lactobacillus histidine decarboxylase with L-histidine methyl ester. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of L-Histidine, Methyl Ester Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of L-Histidine, methyl ester dihydrochloride (B599025). The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Core Physicochemical Data

This compound dihydrochloride is a derivative of the essential amino acid L-histidine, frequently used in biochemical research and pharmaceutical development.[1] Its salt form enhances solubility and stability, making it a versatile reagent.[2] The following tables summarize its key quantitative physicochemical properties.

Table 1: General Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₁N₃O₂·2HCl | [1][3] |

| Molecular Weight | 242.1 g/mol | [1][3][4] |

| Appearance | White to off-white crystalline powder/solid | [3] |

| Melting Point | >190°C (decomposition) | [3] |

| CAS Number | 7389-87-9 | [3][4] |

Table 2: Solubility and Optical Activity

| Property | Value | Conditions | Source(s) |

| Solubility | Readily soluble in water, dimethyl sulfoxide (B87167) (DMSO), and methanol.[2] | - | [2] |

| Specific Optical Rotation | +9.0° to +11.0° | c=2 in H₂O | [2] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound dihydrochloride are outlined below. These are generalized standard procedures and may be adapted based on specific laboratory equipment and conditions.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[5][6]

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered this compound dihydrochloride is packed into a capillary tube to a height of 1-2 mm.[6][7] The tube is tapped to ensure the sample is compact.[7]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or similar device.[7]

-

Heating: The sample is heated at a steady and slow rate, typically around 2°C per minute, especially when approaching the expected melting point.[7]

-

Observation: The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point of the sample.[6] For a pure substance, this range is typically narrow (0.5-1.0°C).[8]

Solubility Determination

Solubility is determined by observing the extent to which a solute dissolves in a solvent to form a saturated solution at a specific temperature.[9]

Methodology:

-

Solvent and Solute Preparation: A known volume of the desired solvent (e.g., water, DMSO, methanol) is placed in a suitable container, such as a test tube or vial, and maintained at a constant temperature.[9][10] A pre-weighed amount of this compound dihydrochloride is used.

-

Titration/Addition: The solid is added to the solvent in small, incremental amounts. After each addition, the mixture is vigorously agitated (e.g., using a vortex mixer or shaker) until the solid is completely dissolved.[10]

-

Saturation Point: The addition of the solid continues until a point where it no longer dissolves, and solid particles remain suspended in the solution even after prolonged agitation. This indicates that the solution is saturated.

-

Quantification: The total mass of the solute dissolved in the known volume of the solvent is used to calculate the solubility, typically expressed in g/L or mg/mL.[11]

Optical Rotation Measurement

Optical rotation is a measure of the extent to which a chiral compound rotates the plane of polarized light.[12][13]

Methodology:

-

Solution Preparation: A solution of this compound dihydrochloride is prepared by accurately weighing a specific amount of the compound and dissolving it in a precise volume of a suitable solvent (e.g., water) to achieve a known concentration.[13]

-

Polarimeter Setup: A polarimeter is turned on and allowed to warm up. The instrument is calibrated or zeroed using a blank sample containing only the solvent.[14]

-

Sample Measurement: The prepared solution is transferred to a polarimeter cell of a known path length (typically 1 decimeter). Care is taken to avoid air bubbles.[14] The cell is placed in the polarimeter, and the observed optical rotation (α) is measured at a specific wavelength (commonly the sodium D-line at 589 nm) and temperature.[12][13]

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula:[13]

[α] = α / (l * c)

where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters.

-

c is the concentration of the solution in g/mL.

-

Biochemical and Experimental Visualizations

The following diagrams, created using the DOT language, illustrate the biochemical context and an experimental workflow relevant to this compound dihydrochloride.

Caption: Biochemical role of this compound dihydrochloride.

Caption: Workflow for determining the melting point of a solid.

Biological Significance and Applications

This compound dihydrochloride serves as a crucial intermediate in various biochemical and pharmaceutical applications. It is a key precursor in the synthesis of L-(+)-ergothioneine, a naturally occurring amino acid derivative with antioxidant properties.[3][15] In research, it is utilized in studies of metabolic pathways and enzyme kinetics, where it can enhance the solubility and stability of histidine in solution.[1] Furthermore, its role as an irreversible histidine decarboxylase inhibitor makes it valuable in research on histamine synthesis and metabolism, which is relevant to studies of allergic responses and inflammation.[2] In the pharmaceutical industry, this compound is employed in drug formulation to improve the bioavailability and delivery of therapeutic agents.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Histidine methyl ester (1499-46-3) for sale [vulcanchem.com]

- 3. usbio.net [usbio.net]

- 4. Methyl L-histidinate dihydrochloride | C7H13Cl2N3O2 | CID 2723645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. chm.uri.edu [chm.uri.edu]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. digicollections.net [digicollections.net]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. jove.com [jove.com]

- 15. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Hygroscopic Nature of L-Histidine Methyl Ester

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Among these properties, hygroscopicity—the tendency of a substance to absorb moisture from the atmosphere—plays a critical role in the stability, storage, and formulation of drug products. This guide provides a comprehensive overview of the hygroscopic nature of L-Histidine methyl ester, a derivative of the essential amino acid L-Histidine.

L-Histidine methyl ester, particularly in its dihydrochloride (B599025) salt form, is recognized as a highly hygroscopic compound, necessitating careful handling and storage in controlled, low-humidity environments.[1] The absorption of moisture can lead to physical changes such as deliquescence, as well as chemical degradation, impacting the material's purity, potency, and overall quality. This guide will delve into the experimental methodologies used to characterize its hygroscopicity, present key data in a structured format, and provide visual workflows for the experimental processes.

Physicochemical Properties of L-Histidine Methyl Ester and its Dihydrochloride Salt

A foundational understanding of the basic physicochemical properties of L-Histidine methyl ester and its common salt form is essential before exploring its interaction with moisture.

| Property | L-Histidine Methyl Ester | L-Histidine Methyl Ester Dihydrochloride |

| Molecular Formula | C₇H₁₁N₃O₂[1] | C₇H₁₁N₃O₂ · 2HCl[2] |

| Molecular Weight | 169.18 g/mol [1] | 242.1 g/mol [2][3] |

| Appearance | - | White to off-white solid/powder[2][3] |

| Melting Point | - | ~200 °C[2], 207 °C (dec.), >190°C (dec.)[3] |

| Solubility | - | Readily soluble in water, dimethyl sulfoxide (B87167) (DMSO), and methanol.[1][3] |

| Storage Conditions | - | Store at 0 - 8 °C[2] or -20°C[3] under dry, inert gas.[1] |

Experimental Protocols for Determining Hygroscopicity

The hygroscopic nature of a substance is typically characterized by exposing it to controlled humidity conditions and measuring the change in mass over time. Several well-established techniques can be employed for this purpose.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the amount and rate of water vapor sorption by a sample as a function of relative humidity (RH) at a constant temperature.

Methodology:

-

Sample Preparation: A small amount of L-Histidine methyl ester (typically 5-15 mg) is placed into the DVS instrument's microbalance.[4]

-

Drying: The sample is initially dried under a stream of dry nitrogen gas (0% RH) until a stable weight is achieved.

-

Sorption/Desorption Isotherm: The relative humidity is then incrementally increased in a stepwise manner (e.g., from 0% to 90% RH in 10% increments). At each step, the sample's weight is continuously monitored until equilibrium is reached (i.e., the rate of weight change is below a defined threshold).[4]

-

Desorption: Following the sorption phase, the relative humidity is incrementally decreased to generate a desorption isotherm.[4]

-

Data Analysis: The change in mass at each RH step is plotted against the relative humidity to generate a moisture sorption-desorption isotherm. This plot provides critical information about the material's hygroscopicity, including the deliquescence point (the RH at which the material starts to dissolve in the absorbed water).

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a technique in which the mass of a substance is monitored as a function of temperature or time as the sample specimen is subjected to a controlled temperature program in a controlled atmosphere.[]

Methodology:

-

Sample Preparation: A precisely weighed sample of L-Histidine methyl ester is placed in a TGA sample pan.

-

Heating Program: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

-

Mass Loss Measurement: The instrument records the change in mass as the temperature increases. Weight loss at specific temperatures can be correlated with the loss of volatile components, including water.

-

Data Analysis: The resulting TGA curve plots weight percentage against temperature. The amount of water present in the sample can be determined from the weight loss in the temperature range corresponding to water evaporation.

Karl Fischer Titration

Karl Fischer (KF) titration is a classic titration method used to determine the water content in a sample. It is a highly sensitive and specific method for water determination.

Methodology:

-

Reagent Preparation: The Karl Fischer titrator is prepared with the appropriate KF reagent. For amines, which can interfere with the titration by shifting the pH, the working medium may need to be buffered with a weak acid like salicylic (B10762653) or benzoic acid.[6]

-

Sample Introduction: A known weight of the L-Histidine methyl ester sample is introduced into the titration vessel. Due to the potential for limited solubility of amino acid derivatives in alcohols, a solvent like formamide (B127407) may be used to aid dissolution and water extraction.

-

Titration: The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is detected potentiometrically.

-

Calculation: The water content is calculated based on the amount of KF reagent consumed. For very low water content, coulometric KF titration is preferred.

Visualization of Experimental Workflows

To better illustrate the experimental processes, the following diagrams are provided in the DOT language for Graphviz.

Caption: Workflow for Dynamic Vapor Sorption (DVS) analysis.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Caption: Workflow for Karl Fischer (KF) Titration.

Stability and Degradation Considerations

The hygroscopic nature of L-Histidine methyl ester is intrinsically linked to its chemical stability. The presence of absorbed water can facilitate degradation pathways. For instance, L-Histidine itself can degrade to form trans-urocanic acid, a process that can be influenced by contaminants and the presence of certain metal ions.[7][8] While specific studies on the moisture-induced degradation of the methyl ester are not widely available, it is reasonable to infer that hydrolysis of the ester linkage could be a potential degradation pathway in the presence of excess water, leading to the formation of L-Histidine and methanol. Therefore, controlling the moisture content is crucial for maintaining the integrity of the compound.

Conclusion

The highly hygroscopic nature of L-Histidine methyl ester presents significant challenges in its handling, storage, and formulation. A thorough characterization of its moisture sorption behavior using techniques such as Dynamic Vapor Sorption, Thermogravimetric Analysis, and Karl Fischer titration is essential for developing stable drug products. The experimental protocols and workflows detailed in this guide provide a framework for researchers and drug development professionals to assess and mitigate the risks associated with the hygroscopicity of this important amino acid derivative. Understanding and controlling the interaction of L-Histidine methyl ester with atmospheric moisture is a critical step in ensuring the quality, safety, and efficacy of the final pharmaceutical product.

References

- 1. Histidine methyl ester (1499-46-3) for sale [vulcanchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. usbio.net [usbio.net]

- 4. jocpr.com [jocpr.com]

- 6. Determination of Water Content in 2-Aminoethanol, Ethanolamine Using Karl Fischer Titration [sigmaaldrich.com]

- 7. Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

L-Histidine, Methyl Ester: A Technical Guide to Safe Handling and Precautions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for L-Histidine, methyl ester, a crucial reagent in biochemical research and pharmaceutical development. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity. This document summarizes key safety data, outlines detailed handling protocols, and provides clear visual workflows for emergency procedures.

Hazard Identification and Classification

This compound dihydrochloride (B599025) is classified as a hazardous substance. It is crucial to understand its potential hazards before handling. The primary routes of exposure are inhalation, skin contact, and eye contact.

Signal Word: Warning

Hazard Statements:

Precautionary Statements:

-

Wash hands and any exposed skin thoroughly after handling.[1][2][3]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[1][2][3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound dihydrochloride is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁N₃O₂ · 2HCl | [3] |

| Molecular Weight | 242.11 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [4] |

| Odor | Odorless | [3] |

| Melting Point | Approximately 207 °C (decomposes) | [4] |

| Solubility | Soluble in water. | [2] |

| Hygroscopicity | Hygroscopic | [5] |

Toxicological Data

The toxicological properties of this compound dihydrochloride have not been fully investigated.[1][4] No specific LD50 (oral, dermal) or LC50 (inhalation) values are available for this compound. However, data for the parent compound, L-Histidine, can provide some context.

| Substance | Test | Species | Value | Reference |

| L-Histidine | LD50 Oral | Rat | > 15,000 mg/kg | [6] |

| L-Histidine | LD50 Oral | Mouse | > 15 g/kg | [7] |

Based on the available data for L-Histidine, the acute oral toxicity is low. However, due to the irritant nature of the methyl ester derivative, caution is strongly advised.

Handling and Storage

Engineering Controls

-

Work in a well-ventilated area. The use of a chemical fume hood is strongly recommended, especially when handling larger quantities or when dust generation is likely.[4]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][4] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[4] |

| Respiratory Protection | If dust is generated and engineering controls are not sufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4] |

General Handling Precautions

-

Avoid contact with skin, eyes, and clothing.[4]

-

Avoid breathing dust.[1]

-

Minimize dust generation and accumulation.[4]

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke in the laboratory.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

-

Due to its hygroscopic nature, special care should be taken to protect it from moisture.[5]

-

Incompatible materials: Strong oxidizing agents.[1]

Experimental Protocol: Weighing and Dissolving a Hygroscopic and Irritant Powder

This protocol outlines a best-practice procedure for safely weighing and dissolving this compound dihydrochloride, taking into account its hygroscopic and irritant properties.

Materials:

-

This compound dihydrochloride

-

Appropriate solvent (e.g., deionized water)

-

Analytical balance

-

Weighing paper or a small beaker

-

Spatula

-

Volumetric flask

-

Funnel

-

Wash bottle with solvent

-

Personal Protective Equipment (as specified in section 4.2)

Procedure:

-

Preparation:

-

Ensure the analytical balance is clean, level, and calibrated.

-

Work within a chemical fume hood to minimize inhalation exposure.

-

Don all required personal protective equipment.

-

-

Weighing:

-

Place a clean, dry weighing paper or a small beaker on the balance pan and tare the balance.

-

Quickly and carefully transfer the desired amount of this compound dihydrochloride onto the weighing paper/beaker using a clean spatula. Minimize the time the container is open to reduce moisture absorption.

-

Record the mass of the powder.

-

-

Dissolving:

-

Place a funnel in the neck of the volumetric flask.

-

Carefully transfer the weighed powder into the funnel.

-

Use a wash bottle containing the solvent to rinse any remaining powder from the weighing paper/beaker and the funnel into the volumetric flask.

-

Add solvent to the volumetric flask until it is approximately half full.

-

Swirl the flask gently to dissolve the powder.

-

Once dissolved, add solvent to the calibration mark on the volumetric flask.

-

Stopper the flask and invert it several times to ensure a homogeneous solution.

-

-

Cleanup:

-

Clean the spatula and any other used equipment.

-

Dispose of the weighing paper and any contaminated materials in the appropriate waste container.

-

Wipe down the work area in the fume hood.

-

Remove and properly store or dispose of PPE.

-

Wash hands thoroughly.

-

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure | Reference |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately. | [4] |

| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. | [4] |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. | [4] |

| Ingestion | If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately. | [4] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[3]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and nitrogen oxides.

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[4]

Accidental Release Measures

-

Personal Precautions: Use proper personal protective equipment as indicated in Section 4.2. Ensure adequate ventilation. Avoid generating dusty conditions.[4]

-

Methods for Containment and Cleaning Up: Sweep up the spilled material and place it into a suitable container for disposal.[4]

Workflow for Handling an Exposure Incident

The following diagram illustrates the logical workflow for responding to a personal exposure incident involving this compound.

Caption: Workflow for responding to an exposure incident.

Disposal Considerations

Waste must be disposed of in accordance with federal, state, and local environmental control regulations. Contact a licensed professional waste disposal service to dispose of this material.

Disclaimer: This document is intended as a guide and should not be considered a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before handling this chemical. The information provided is based on currently available data and is believed to be accurate, but no warranty, expressed or implied, is made.

References

Methodological & Application

Application Note: HPLC Analysis for L-Histidine Methyl Ester Quantification

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of L-Histidine methyl ester using High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol is suitable for the accurate determination of L-Histidine methyl ester in various sample matrices, making it applicable for research, quality control, and drug development purposes. This method utilizes a mixed-mode stationary phase for optimal separation and resolution.

Introduction

L-Histidine methyl ester is a derivative of the essential amino acid L-Histidine and serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][2] It is also utilized in biochemical research to study enzyme kinetics and mechanisms.[3] Accurate quantification of L-Histidine methyl ester is therefore critical for ensuring product quality and for understanding its role in biological systems. High-Performance Liquid Chromatography (HPLC) offers a reliable and efficient platform for this purpose. This document provides a detailed protocol for the quantification of L-Histidine methyl ester using a mixed-mode HPLC method.

Experimental Protocol

This protocol is based on established methods for the analysis of histidine and its derivatives.[2][4]

Materials and Reagents

-

L-Histidine methyl ester dihydrochloride (B599025) (Reference Standard, ≥99% purity)

-

Acetonitrile (HPLC grade)

-

Sulfuric acid (H₂SO₄), concentrated (ACS grade)

-

Deionized water (18.2 MΩ·cm)

-

0.45 µm syringe filters

Instrumentation

A standard HPLC system equipped with:

-

Quaternary or Binary Pump

-

Autosampler

-

Column Compartment

-

UV-Vis Detector

Chromatographic Conditions

The following table summarizes the chromatographic conditions for the analysis of L-Histidine methyl ester.

| Parameter | Value |

| Column | Primesep 100, 4.6 x 150 mm, 5 µm, 100 Å[4] |

| Mobile Phase | 60% Acetonitrile / 40% Water with 0.1% H₂SO₄[4] |

| Flow Rate | 1.0 mL/min[4] |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Detection Wavelength | 200 nm[4] |

| Run Time | 10 minutes |

Preparation of Standard Solutions

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of L-Histidine methyl ester dihydrochloride reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

Sample Preparation

-

Dissolve the sample containing L-Histidine methyl ester in the mobile phase to an expected concentration within the calibration range.

-

Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[5]

System Suitability

Before sample analysis, perform at least five replicate injections of a mid-range standard solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is less than 2.0%.

Calibration and Quantification

-

Inject each working standard solution in triplicate.

-

Record the peak area for L-Histidine methyl ester for each injection.

-

Plot a calibration curve of the average peak area versus the concentration of the standard solutions.

-

Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²). A correlation coefficient of ≥ 0.999 is desirable.

-

Inject the prepared sample solutions in triplicate.

-

Calculate the concentration of L-Histidine methyl ester in the samples using the equation obtained from the calibration curve.

Expected Results

The described HPLC method will effectively separate L-Histidine methyl ester from other components in the sample matrix. A typical chromatogram will show a sharp, well-defined peak for L-Histidine methyl ester at a specific retention time. The quantification will be linear over the specified concentration range.

Experimental Workflow

Caption: Experimental workflow for the HPLC analysis of L-Histidine methyl ester.

Signaling Pathway (Illustrative)

While not a signaling pathway in the traditional biological sense, the following diagram illustrates the logical flow of the analytical process.

Caption: Logical flow of the HPLC separation and detection process.

Conclusion

The HPLC method presented in this application note provides a reliable and efficient means for the quantitative analysis of L-Histidine methyl ester. The use of a mixed-mode column allows for excellent separation without the need for complex derivatization procedures. This protocol can be readily implemented in research and quality control laboratories for routine analysis.

References

- 1. HPLC Method for Separation of Histidine, Histidine Methyl Ester and Histidine lauryl Ester on BIST B+ Column | SIELC Technologies [sielc.com]

- 2. Histidine methyl ester | SIELC Technologies [sielc.com]

- 3. chemimpex.com [chemimpex.com]

- 4. HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column | SIELC Technologies [sielc.com]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols: L-Histidine, Methyl Ester as a Precursor for L-(+)-Ergothioneine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction